Pyridine, 1-(2-bromo-1-oxo-2-propenyl)-1,2,3,6-tetrahydro-
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Overview
Description
Pyridine, 1-(2-bromo-1-oxo-2-propenyl)-1,2,3,6-tetrahydro- is an organic compound that features a bromine atom attached to a propenone structure, which is further connected to a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1-(2-bromo-1-oxo-2-propenyl)-1,2,3,6-tetrahydro- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,6-dihydropyridine and propenone derivatives.
Bromination: The bromination of the propenone derivative is carried out using bromine or a bromine source like N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated propenone is then coupled with the dihydropyridine derivative using a suitable base and solvent, such as potassium carbonate in acetonitrile, to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 1-(2-bromo-1-oxo-2-propenyl)-1,2,3,6-tetrahydro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Pyridine, 1-(2-bromo-1-oxo-2-propenyl)-1,2,3,6-tetrahydro- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development, particularly for its interactions with biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Pyridine, 1-(2-bromo-1-oxo-2-propenyl)-1,2,3,6-tetrahydro- involves its interaction with specific molecular targets and pathways. The bromine atom and the dihydropyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(3,6-dihydropyridin-1(2H)-yl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
2-Iodo-1-(3,6-dihydropyridin-1(2H)-yl)prop-2-en-1-one: Similar structure but with an iodine atom instead of bromine.
1-(3,6-Dihydropyridin-1(2H)-yl)prop-2-en-1-one: Lacks the halogen atom.
Uniqueness
The presence of the bromine atom in Pyridine, 1-(2-bromo-1-oxo-2-propenyl)-1,2,3,6-tetrahydro- imparts unique reactivity and properties compared to its chloro, iodo, and non-halogenated counterparts. This makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
139021-47-9 |
---|---|
Molecular Formula |
C8H10BrNO |
Molecular Weight |
216.078 |
IUPAC Name |
2-bromo-1-(3,6-dihydro-2H-pyridin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H10BrNO/c1-7(9)8(11)10-5-3-2-4-6-10/h2-3H,1,4-6H2 |
InChI Key |
KNYUQWIGUQDNDV-UHFFFAOYSA-N |
SMILES |
C=C(C(=O)N1CCC=CC1)Br |
Synonyms |
Pyridine, 1-(2-bromo-1-oxo-2-propenyl)-1,2,3,6-tetrahydro- (9CI) |
Origin of Product |
United States |
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